Product packaging for 3-methylbut-2-enenitrile(Cat. No.:CAS No. 4786-24-7)

3-methylbut-2-enenitrile

Cat. No.: B1195653
CAS No.: 4786-24-7
M. Wt: 81.12 g/mol
InChI Key: AUGKLUNRHYPDAM-UHFFFAOYSA-N
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Description

3-Methylbut-2-enenitrile (CAS 4786-24-7) is a chemical compound with the molecular formula C5H7N and a molecular weight of 81.12 g/mol . It is characterized as a clear liquid and should be stored sealed in dry conditions between 2-8°C . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. In research settings, this compound is utilized as a versatile intermediate in synthetic organic chemistry. It has been identified as a process-related impurity in pharmaceuticals such as Verapamil hydrochloride, underscoring its relevance in the development and analytical control of pharmaceutical substances . Its structure features both a nitrile group and an unsaturated alkene, making it a valuable building block for the construction of more complex molecules, as demonstrated by its use in copper acetate-mediated synthesis of heterocyclic compounds . From an analytical perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC methods . Researchers should handle this compound with care. It is classified as a flammable liquid and is harmful if swallowed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N B1195653 3-methylbut-2-enenitrile CAS No. 4786-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbut-2-enenitrile
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InChI

InChI=1S/C5H7N/c1-5(2)3-4-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AUGKLUNRHYPDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N
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DSSTOX Substance ID

DTXSID40197307
Record name 3-Methyl-2-butenenitrile
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Molecular Weight

81.12 g/mol
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CAS No.

4786-24-7
Record name 3-Methyl-2-butenenitrile
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Synthetic Methodologies for 3 Methylbut 2 Enenitrile

Classical Approaches to Alkenenitrile Construction

Traditional methods for constructing the carbon-carbon double bond and incorporating the nitrile functionality remain fundamental in organic synthesis. These approaches often involve well-established, name-brand reactions that provide reliable routes to the target molecule.

Wittig-Type Reaction Pathways

The Wittig reaction is a cornerstone of alkene synthesis, creating a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide (Wittig reagent). wikipedia.orglibretexts.org To synthesize 3-methylbut-2-enenitrile, this reaction would involve the condensation of acetone (B3395972) with a cyanomethyl-substituted phosphorus ylide.

The process begins with the preparation of the necessary phosphonium (B103445) salt, typically by the SN2 reaction of triphenylphosphine (B44618) with a haloacetonitrile. masterorganicchemistry.com This salt is then deprotonated with a strong base, such as n-butyllithium, to form the nucleophilic ylide. masterorganicchemistry.com The ylide then reacts with acetone. The mechanism is believed to proceed through a [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate, which subsequently decomposes to yield the desired alkene (this compound) and triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org The formation of the very stable phosphorus-oxygen double bond in the byproduct drives the reaction to completion. organic-chemistry.org

A typical reaction pathway is outlined below:

Step 1 (Ylide Formation): Ph₃P + ClCH₂CN → [Ph₃PCH₂CN]⁺Cl⁻

Step 2 (Deprotonation): [Ph₃PCH₂CN]⁺Cl⁻ + Base → Ph₃P=CHCN

Step 3 (Wittig Reaction): Ph₃P=CHCN + (CH₃)₂C=O → (CH₃)₂C=CHCN + Ph₃P=O

Reagent/ConditionRoleTypical ExampleReference
Carbonyl CompoundElectrophileAcetone wikipedia.org
Phosphorus YlideNucleophileCyanomethylenetriphenylphosphorane wikipedia.org
Base for Ylide Gen.Deprotonating Agentn-Butyllithium (n-BuLi), NaH masterorganicchemistry.comorganic-chemistry.org
SolventReaction MediumTetrahydrofuran (THF), Diethyl ether wikipedia.org

Horner-Wadsworth-Emmons Olefination Routes

A widely used modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, employs a phosphonate-stabilized carbanion instead of a phosphonium ylide. wikipedia.org This method offers several advantages, including the higher nucleophilicity of the carbanion and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification. wikipedia.orguta.edu The HWE reaction is particularly noted for producing (E)-alkenes with high stereoselectivity. wikipedia.orgnrochemistry.com

For the synthesis of this compound, the HWE pathway involves the reaction of acetone with the carbanion generated from a phosphonoacetonitrile, such as diethyl phosphonoacetonitrile. The phosphonate (B1237965) is first deprotonated with a base (e.g., sodium hydride) to form the stabilized carbanion. This nucleophile then adds to the carbonyl carbon of acetone. The resulting intermediate eliminates a dialkylphosphate salt to form the alkene. wikipedia.org

The general mechanism involves:

Deprotonation of the α-cyanomethylphosphonate to form a phosphonate carbanion.

Nucleophilic attack of the carbanion on the acetone carbonyl group.

Formation of an oxaphosphetane intermediate.

Elimination to yield the (E)-alkene and a dialkyl phosphate salt.

ComponentFunctionExampleReference
Phosphonate ReagentCarbanion PrecursorDiethyl phosphonoacetonitrile youtube.comresearchgate.net
Carbonyl SubstrateElectrophileAcetone wikipedia.org
BaseDeprotonating AgentSodium hydride (NaH), Potassium carbonate (K₂CO₃) nrochemistry.com
SolventReaction MediumTetrahydrofuran (THF), Dimethylformamide (DMF) nrochemistry.com

Dehydration of Precursor Compounds

The dehydration of primary amides is a fundamental and direct method for the preparation of nitriles. nih.govrsc.org This approach would require the synthesis of the precursor, 3-methylbut-2-enamide, which is then subjected to dehydration. A wide variety of dehydrating agents can be employed for this transformation, ranging from classical stoichiometric reagents to modern catalytic systems.

The reaction involves the elimination of a molecule of water from the primary amide group (-CONH₂) to form the nitrile group (-C≡N). The choice of reagent can influence reaction conditions, which can range from high temperatures to milder, room-temperature transformations. organic-chemistry.org

Dehydrating AgentConditionsNotesReference
Phosphorus pentoxide (P₂O₅)Often requires heating/distillationA powerful, classical dehydrating agent. researchgate.net
Thionyl chloride (SOCl₂)Mild conditionsA common and effective reagent. rsc.org
Trifluoroacetic anhydride (B1165640) (TFAA)Mild conditions, often with a base like pyridine (B92270)Highly effective for sensitive substrates. rsc.org
Phosphorus trichloride (B1173362) (PCl₃)Mild conditions, often with a baseEfficient protocol for converting primary amides. nih.gov
XtalFluor-E ([Et₂NSF₂]BF₄)Room temperature, slight excess of reagentMild conditions, rapid reaction, broad substrate scope. organic-chemistry.org
Palladium(II) chloride (PdCl₂)Room temperature, aqueous organic solventsA mild, metal-catalyzed method. researchgate.net

Catalytic Synthesis Protocols

Catalytic methods provide efficient and atom-economical routes for synthesizing nitriles. These protocols often feature milder reaction conditions and greater functional group tolerance compared to classical stoichiometric approaches.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for forming the carbon-nitrile bond. A prominent method is the cyanation of vinyl halides or pseudohalides. For the synthesis of this compound, a suitable precursor would be a 1-halo-2-methylpropene (e.g., prenyl bromide). This substrate can undergo a cross-coupling reaction with a cyanide source, catalyzed by a transition metal complex, typically based on palladium or nickel. organic-chemistry.org

These reactions generally require a catalyst precursor, a ligand to stabilize the metal center, a cyanide source, and a base. The choice of ligand is crucial for catalytic activity and can be tuned to optimize the reaction for specific substrates.

ComponentRoleExampleReference
Catalyst PrecursorActive Catalyst SourcePd(OAc)₂, NiCl₂·6H₂O organic-chemistry.orgmdpi.com
LigandStabilizes Metal Centerdppf (1,1'-Bis(diphenylphosphino)ferrocene) organic-chemistry.org
Cyanide SourceProvides -CN groupZn(CN)₂, K₄[Fe(CN)₆] organic-chemistry.org
SubstrateElectrophilePrenyl bromide (1-bromo-3-methyl-2-butene)

Another relevant transition-metal-catalyzed process is the isomerization of isomeric unsaturated nitriles. For instance, 2-methyl-3-butenenitrile (B95465), a byproduct in the production of adiponitrile, can be isomerized to more thermodynamically stable isomers. google.com Specific π-allylnickel catalyst compounds have been shown to be effective for isomerizing 2-methyl-3-butenenitrile into linear pentenenitriles, demonstrating the utility of such catalysts in rearranging the position of the double bond in relation to the nitrile group. google.com

Acid- or Base-Catalyzed Transformations

Acid or base catalysis can be employed to isomerize less stable unsaturated nitriles into the more thermodynamically stable conjugated system of this compound. The double bond in an unconjugated isomer, such as 3-methyl-3-butenenitrile, can migrate into conjugation with the nitrile group under the influence of a catalyst.

A patented method describes the direct isomerization of an alkene-nitrile mixture containing 2-methyl-3-butenenitrile using a calcium-containing inorganic base to produce 2-methyl-2-butenenitrile. google.com This indicates that base-catalyzed isomerization is a viable industrial strategy for converting between isomeric butenenitriles. The mechanism involves the abstraction of a proton from the carbon alpha to the nitrile group, forming a resonance-stabilized carbanion, followed by reprotonation at a different position to yield the conjugated isomer.

Catalyst TypeExample CatalystReaction TypeReference
Inorganic BaseCalcium oxide, Calcium hydroxide (B78521)Double bond isomerization google.com
Acid CatalystMineral acids (e.g., H₂SO₄), Lewis acidsDouble bond isomerization

Isomerization Strategies for Olefinic Nitriles

The position of the carbon-carbon double bond in olefinic nitriles can be manipulated through isomerization reactions, which are crucial for converting readily available isomers into the desired product. A key strategy for synthesizing this compound (also known as 2-methyl-2-butenenitrile in some contexts) involves the direct isomerization of its isomers, such as 2-methyl-3-butenenitrile.

One patented method describes the synthesis of 2-methyl-2-butenenitrile via the isomerization of a mixed liquid of alkene nitriles containing 2-methyl-3-butenenitrile and 3-pentenenitrile. google.com This process is facilitated by the addition of a calcium-containing inorganic base, which catalyzes the migration of the double bond to the more thermodynamically stable position. google.com The reaction generates a product mixture containing the target compound, 2-methyl-2-butenenitrile. google.com Examples of suitable catalysts for this transformation are listed in the table below.

Catalyst TypeSpecific ExamplesMolar Ratio (Base:Nitrile Mix)
Calcic Mineral AlkaliCalcium Chloride, Calcium Oxide, Calcium Hydride, Calcium Hydroxide, Calcium Sulfate1:5 to 1:15

More broadly, transition metal catalysts are widely employed for the isomerization of olefins. Nickel-based catalyst systems, for instance, have been developed for the tandem isomerization and hydrocyanation of internal olefins to produce linear aliphatic nitriles. acs.orgorganic-chemistry.org These systems demonstrate high regioselectivity, effectively moving the double bond along the carbon chain to a terminal position before the addition of the cyanide group. acs.org Such strategies highlight the utility of catalyst-driven double bond migration in the synthesis of various nitrile compounds.

Stereoselective Synthesis of (E/Z)-3-Methylbut-2-enenitrile

The presence of a double bond in this compound allows for the existence of geometric isomers, specifically the (E) and (Z) isomers. The spatial arrangement of the substituents around the double bond defines the isomer. Stereoselective synthesis aims to produce a single, desired isomer in high yield.

Control of Geometric Isomerism in Alkenenitrile Formation

Controlling the geometric isomerism (E/Z selectivity) in the formation of alkenenitriles is a significant challenge in synthetic chemistry. The outcome of a reaction is often dictated by either kinetic or thermodynamic control. The specific reaction mechanism, catalysts, and conditions employed play a pivotal role in determining the ratio of E/Z isomers.

For instance, in copper-catalyzed cross-dehydrogenative coupling reactions that transform simple olefins into γ,δ-unsaturated nitriles, the geometry of the resulting double bond has been investigated. nih.gov While not specific to this compound, these studies provide insight into controlling stereochemistry in related systems. The reactions of various terminal olefins with acetonitrile (B52724) yielded the corresponding γ,δ-unsaturated nitriles with a consistent preference for the E isomer. nih.gov

The table below summarizes the results for the synthesis of various γ,δ-unsaturated nitriles, highlighting the E/Z selectivity achieved.

Olefin SubstrateProductYield (%)E/Z Ratio
1-Octene4-Decenenitrile864:1
1-Decene4-Dodecenenitrile854:1
1-Dodecene4-Tetradecenenitrile804:1

This preference for the E isomer suggests a measure of stereocontrol inherent in the reaction mechanism, likely influenced by steric factors in the transition state. nih.gov Achieving selective synthesis of either the (E) or (Z) isomer of this compound would similarly depend on the careful selection of synthetic routes and reaction parameters that favor the formation of one geometric arrangement over the other.

Chiral Catalyst Applications in Related Systems

While this compound itself is not a chiral molecule, the field of stereoselective synthesis for nitriles is extensive, particularly concerning the creation of chiral centers. These methodologies, developed for related systems, showcase advanced catalytic control that could be conceptually adapted for other types of stereoselection. The development of enantioselective methods for producing chiral nitriles has grown due to their importance as intermediates in drug synthesis. acs.orgresearchgate.net

Both chemocatalytic and biocatalytic routes have been successfully developed to achieve enantioselective formation of chiral nitriles without using toxic cyanide reagents. acs.orgresearchgate.net

Chemo-catalysis: A prominent strategy involves the use of chiral metal catalysts that coordinate with nitriles to form chiral N-metalated ketene (B1206846) imines, which then undergo an asymmetric process. acs.org For example, a synergistic system using palladium and a chiral phase-transfer catalyst has been effective for the asymmetric synthesis of chiral acyclic nitriles that contain α-all-carbon quaternary stereocenters. acs.org

Biocatalysis: Enzymes, particularly aldoxime dehydratases, have emerged as powerful tools for the cyanide-free synthesis of nitriles. researchgate.netmdpi.com These enzymes catalyze the dehydration of aldoximes to the corresponding nitriles under mild, aqueous conditions. mdpi.com Significantly, these biocatalysts can perform kinetic resolutions of racemic aldoximes to produce chiral nitriles with very high enantiomeric excess (up to >99%). mdpi.com Interestingly, aldoxime dehydratases can exhibit different enantioselectivities depending on whether the (E) or (Z) isomer of the aldoxime substrate is used, providing a route to both enantiomers of the final nitrile product with the same enzyme. mdpi.com

These advanced catalytic systems underscore the high level of control achievable in modern synthetic chemistry, providing a foundation for developing highly selective syntheses for a wide range of functional molecules, including specific geometric isomers of compounds like this compound.

Reactivity and Reaction Mechanisms of 3 Methylbut 2 Enenitrile

Reactions Involving the Nitrile Functional Group

The nitrile group is characterized by a carbon-nitrogen triple bond. Due to the high electronegativity of nitrogen, the carbon atom is electrophilic and susceptible to attack by nucleophiles. libretexts.org The triple bond can also undergo reduction and hydrolysis.

Nucleophilic addition to the nitrile carbon is a fundamental reaction class for this functional group. wikipedia.org The initial addition of a nucleophile breaks the π-bond, forming an imine anion intermediate, which can then be further transformed.

Addition of Grignard Reagents: Organomagnesium halides (Grignard reagents) attack the electrophilic nitrile carbon to form an imine salt intermediate. libretexts.org Subsequent hydrolysis of this intermediate yields a ketone. This provides a valuable route for carbon-carbon bond formation.

Addition of Organozinc Reagents (Blaise Reaction): In the Blaise reaction, organozinc reagents, typically formed from α-haloesters, add to the nitrile group. wikipedia.org This is followed by hydrolysis to produce β-ketoesters.

Addition of Alcohols (Pinner Reaction): In the presence of an acid catalyst, alcohols can add to the nitrile group to form an imino ether salt, known as a Pinner salt. wikipedia.org Subsequent hydrolysis can lead to the formation of esters.

The table below summarizes these nucleophilic addition reactions.

Reaction Type Nucleophile Intermediate Final Product
Grignard ReactionR-MgXImine SaltKetone
Blaise ReactionOrganozinc ReagentMetalloimineβ-Ketoester
Pinner ReactionAlcohol (in acid)Imino Ether SaltEster

The nitrile group can be fully reduced to a primary amine. This transformation is crucial for introducing amino functionalities into molecules.

Catalytic Hydrogenation: In the presence of a metal catalyst such as palladium, platinum, or nickel, hydrogen gas (H₂) can reduce the nitrile to a primary amine. This method is widely used in industrial processes.

Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. libretexts.org The reaction proceeds through the addition of hydride ions to the nitrile carbon. libretexts.org A less reactive reagent, diisobutylaluminium hydride (DIBAL-H), can be used for the partial reduction of nitriles to aldehydes, often proceeding through an imine intermediate which is hydrolyzed during workup. bibliotekanauki.pl

The following table outlines common reduction pathways.

Reagent Product Notes
H₂ / Catalyst (Pd, Pt, Ni)Primary Amine (3-Methylbutan-1-amine)Common industrial method.
Lithium Aluminum Hydride (LiAlH₄)Primary Amine (3-Methylbutan-1-amine)A strong, non-catalytic reducing agent. libretexts.org
Diisobutylaluminium Hydride (DIBAL-H)Aldehyde (3-Methylbutanal)Partial reduction, requires controlled conditions and hydrolysis. bibliotekanauki.pl

Nitriles can be hydrolyzed to either carboxamides or carboxylic acids, depending on the reaction conditions. libretexts.orgchemicalbook.com This reaction is fundamental for converting nitriles into other important functional groups.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., aqueous sulfuric acid) and with heating, the nitrile is first protonated, which increases its electrophilicity. libretexts.org Water then acts as a nucleophile, leading to the formation of a carboxamide intermediate, which is subsequently hydrolyzed to a carboxylic acid (3-methylbut-2-enoic acid). libretexts.orgku.dk

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form the amide, which is then further hydrolyzed to a carboxylate salt. Acidic workup is required to obtain the final carboxylic acid.

Enzymatic Hydrolysis: Certain enzymes, such as nitrilases, can catalyze the hydrolysis of nitriles to carboxylic acids, often with high selectivity. thieme-connect.deresearchgate.net For instance, the nitrilase from Acidovorax facilis has been used to hydrolyze 2-methylbut-2-enenitrile. thieme-connect.de

Condition Intermediate Final Product
Acidic (e.g., H₂SO₄, H₂O, heat)CarboxamideCarboxylic Acid (3-Methylbut-2-enoic acid)
Basic (e.g., NaOH, H₂O, heat)CarboxamideCarboxylate Salt (then Carboxylic Acid after workup)
Enzymatic (e.g., Nitrilase)-Carboxylic Acid (3-Methylbut-2-enoic acid)

Reactions at the Alkene Moiety

The carbon-carbon double bond in 3-methylbut-2-enenitrile is an electron-rich center, making it susceptible to attack by electrophiles. It can also participate in pericyclic reactions.

The alkene can undergo addition reactions where an electrophile adds across the double bond. The presence of the electron-withdrawing nitrile group deactivates the double bond towards electrophilic attack compared to a simple alkene. However, these reactions are still possible.

Addition of Hydrogen Halides (HX): The reaction of an alkene with a hydrogen halide like HBr proceeds via an electrophilic addition mechanism. libretexts.org The initial step is the protonation of the double bond to form a carbocation intermediate. libretexts.org For 3-methyl-1-butene, this can lead to carbocation rearrangements. libretexts.org While specific studies on this compound are less common, similar principles would apply, with the regioselectivity governed by the stability of the resulting carbocation.

Halogenation: The addition of halogens (e.g., Br₂) across the double bond would result in a dihaloalkane. The reaction proceeds through a cyclic halonium ion intermediate.

Cycloaddition reactions are powerful tools for ring formation. The alkene in this compound can participate as one of the components.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.org Alkenes with electron-withdrawing groups, such as the nitrile group in this compound, are effective dienophiles. libretexts.org In this role, this compound would react with a diene (e.g., 1,3-butadiene) to yield a substituted cyclohexene product. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org

[3+2] Cycloaddition: Nitrones, which are three-atom components, can undergo [3+2] cycloaddition reactions with alkenes to form five-membered heterocyclic rings. maxapress.commdpi.com Derivatives of this compound have been studied in intramolecular [3+2] cycloadditions, demonstrating its utility in constructing complex heterocyclic systems. maxapress.com

The table below provides an overview of cycloaddition reactions.

Reaction Type Role of this compound Reactant Partner Product Type
Diels-Alder [4+2]DienophileConjugated DieneSubstituted Cyclohexene
Nitrone Cycloaddition [3+2]DipolarophileNitrone (or other 1,3-dipole)Five-membered Heterocycle

Olefinic Transformations and Functionalization

The olefinic moiety of this compound and its derivatives is susceptible to a range of functionalization reactions, including catalyzed additions and metathesis. For instance, derivatives such as (2E)-4-chloro-3-methylbut-2-enenitrile are potential candidates for nucleophilic substitutions and additions due to the presence of both the double bond and the nitrile group. cymitquimica.com

Modern catalytic methods have significantly expanded the scope of these transformations. Palladium-catalyzed [2+2+2] cycloaddition reactions provide a modular approach to constructing complex ring systems. A notable example involves the reaction of 2-fluoro-3-methylbut-2-enenitrile with acetonitrile (B52724) in the presence of a palladium catalyst, which yields a substituted pyridine (B92270) derivative.

Olefin cross-metathesis is another powerful tool for functionalizing the double bond. Ruthenium-catalyzed cross-metathesis of allylic compounds with derivatives of acrylonitrile (B1666552) can produce new butenenitrile structures. mdpi.com These reactions often proceed with high stereoselectivity. For example, the cross-metathesis of dehydrodieugenol (B1670544) with acrylonitrile, catalyzed by a second-generation ruthenium complex, was found to produce a mixture of (Z) and (E) isomers of the corresponding 7,7'-(2,2'-dihydroxy-3,3'-dimethoxy-[1,1'-biphenyl]-5,5'-diyl)bis(but-2-enenitrile). mdpi.com Similarly, ruthenium-catalyzed sequences of olefin cross-metathesis followed by elimination provide access to terminal 1,3-dienes from natural products, showcasing a formal rearrangement and homologation. rsc.org

The table below summarizes key olefinic transformations applied to derivatives of this compound.

Reaction TypeSubstrate ExampleReagents/CatalystProduct TypeRef
Cycloaddition2-Fluoro-3-methylbut-2-enenitrileAcetonitrile, Pd(PPh₃)₄Substituted Pyridine
Cross-MetathesisDehydrodieugenolAcrylonitrile, Ru-catalystbis(but-2-enenitrile) derivative mdpi.com
Cross-Metathesis/EliminationEugenyl AcetateAllylic Chloride, Ru-catalystTerminal 1,3-Diene rsc.org

Reactions at the Alpha-Carbon of the Nitrile

The carbon atom adjacent (alpha) to the electron-withdrawing nitrile group exhibits enhanced reactivity. The protons attached to this alpha-carbon are acidic, making this position a focal point for deprotonation and subsequent functionalization through substitution reactions. idc-online.comlibretexts.org

Deprotonation and Anion Chemistry

The protons on the alpha-carbon of nitriles are acidic and can be removed by a strong base to form a resonance-stabilized carbanion, often referred to as a nitrile anion or enolate anion analog. idc-online.comlibretexts.org Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically employed for this deprotonation, especially when kinetic control is desired to selectively deprotonate a specific site in unsymmetrical molecules. thieme-connect.de

The resulting anion is an ambident nucleophile, meaning it can react with electrophiles at either the alpha-carbon or the nitrile nitrogen. libretexts.org The reaction pathway is influenced by factors such as the counterion, solvent, and the nature of the electrophile. In many synthetic applications, reactions are directed to occur at the alpha-carbon to form new carbon-carbon bonds. The generation of such anions is a critical step preceding alkylation and acylation reactions. For instance, the anion of diethyl phosphonoacetonitrile can be generated by reacting it with LDA before its use in Horner-Wadsworth-Emmons (HWE) reactions. mdpi.comnih.gov

Alkylation and Acylation Reactions

Once the alpha-carbanion is formed, it can readily react with various electrophiles in alkylation and acylation reactions. libretexts.org This two-step sequence of deprotonation followed by electrophilic attack is a fundamental strategy for constructing more complex molecular architectures.

Alkylation involves the reaction of the nitrile anion with an alkyl halide or other alkylating agent to form a new C-C bond at the alpha-position. libretexts.org This method has been used to synthesize complex nitriles, such as 2,2-bis(3-methylbut-2-enyl)-3-oxobutanenitrile, through the α-alkylation of a parent nitrile. thieme-connect.com While not directly involving this compound as the starting material, studies on the iron-catalyzed α-alkylation of arylacetonitriles with alcohols demonstrate the general applicability of this reaction type to nitrile compounds. rsc.org

Acylation involves the reaction of the anion with an acylating agent, such as an acyl chloride or anhydride (B1165640), to introduce an acyl group at the alpha-carbon. This leads to the formation of β-ketonitriles, which are valuable synthetic intermediates.

The table below provides examples of electrophiles used in these reactions.

ReactionElectrophile ClassSpecific ExampleResulting StructureRef
AlkylationAlkyl Halide3-methylbut-2-enyl bromideα-(3-methylbut-2-enyl) nitrile thieme-connect.com
AlkylationAlcohol (via catalysis)Benzyl alcoholα-benzyl nitrile rsc.org
AcylationAcyl ChlorideAcetyl chlorideβ-ketonitrile google.com

Rearrangement Reactions Involving this compound Framework

The unsaturated structure of this compound and its derivatives makes them susceptible to various rearrangement reactions, where the carbon skeleton or the position of functional groups is altered. These transformations can be triggered by heat, acid catalysis, or transition metals, leading to the formation of structural isomers. curlyarrows.com

cymitquimica.comresearchgate.netRearrangements of Derived Ethers

Ethers derived from the 3-methylbut-2-enol framework can undergo sigmatropic rearrangements. An efficient bismuth triflate-catalyzed cymitquimica.comresearchgate.net rearrangement of aryl 3-methylbut-2-enyl ethers has been developed. researchgate.net This reaction proceeds rapidly to afford para- and ortho-prenylated phenols and naphthols in moderate to good yields. researchgate.net In cases where ortho-prenylphenols are formed, they often undergo immediate cyclization under the reaction conditions to yield the corresponding chroman derivatives. researchgate.net This type of rearrangement represents a powerful method for shifting the position of the butenyl group within a larger molecular structure.

Isomerization Mechanisms of Butenenitriles

Isomerization of butenenitriles can involve either the migration of the carbon-carbon double bond or a change in stereochemistry from (E) to (Z) or vice versa. The Wittig or Horner-Wadsworth-Emmons (HWE) reaction, often used to synthesize unsaturated nitriles, can lead to mixtures of (E) and (Z) stereoisomers. For example, the reaction of 1-chloroacetone with diethyl phosphonoacetonitrile produces a mixture of (E/Z)-4-chloro-3-methylbut-2-enenitrile. universiteitleiden.nlbibliotekanauki.pl Subsequent reactions, such as the Arbuzov reaction with triethylphosphite, can also yield mixtures of (Z/E) isomers of the resulting phosphonate (B1237965). mdpi.comnih.govuniversiteitleiden.nl

Acid-catalyzed isomerization can facilitate the migration of the double bond. The mechanism often involves the protonation of the nitrile or the double bond to form a carbocationic intermediate, followed by deprotonation at a different position to yield an isomeric butenenitrile. curlyarrows.com An analogous process is the efficient isomerization of Baylis–Hillman adducts (3-hydroxy-2-methylenepropanitriles) into the corresponding cinnamyl derivatives, which is catalyzed by bismuth triflate. researchgate.net This demonstrates a rearrangement of the double bond within a functionalized butenenitrile framework.

Oxidative and Reductive Transformation Pathways

The reactivity of this compound is characterized by the presence of two primary functional groups: a carbon-carbon double bond and a nitrile group. These sites allow for a variety of oxidative and reductive transformations.

Oxidative Transformation Pathways

Oxidation reactions of this compound can target either the nitrile group or the carbon-carbon double bond. The nitrile group can be oxidized to a carboxylic acid. For instance, the use of oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can facilitate this transformation. Peroxides can also be used to convert nitriles into amides. nih.gov

The carbon-carbon double bond is susceptible to oxidative cleavage and epoxidation. Epoxidation of the double bond can be achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA). universiteitleiden.nlbibliotekanauki.pl In some cases, the oxidation of related unsaturated nitriles has been shown to lead to the formation of epoxides, which can then be further transformed. mdpi.com For example, the epoxidation of a similar compound, 3,7-dimethylocta-2,6-dienenitrile, with m-CPBA results in an epoxide derivative. bibliotekanauki.pl Additionally, biomimetic aerobic epoxidation using a cobalt-porphyrin catalyst has been demonstrated for various alkenes, suggesting a potential pathway for this compound. acs.org

Table 1: Oxidative Reactions of Unsaturated Nitriles

Reactant Reagent Product Reference
(Z)-3-Methyl-5-phenylpent-2-enenitrile Potassium permanganate or chromium trioxide 3-Methyl-5-phenylpentanoic acid
2-Acetyl-3-(methylamino)but-2-enenitrile Potassium permanganate or chromium trioxide Oxides or carboxylic acids
3,7-Dimethylocta-2,6-dienenitrile meta-Chloroperoxybenzoic acid (m-CPBA) Epoxide derivative bibliotekanauki.pl
Alkenes (general) Cobalt Porphyrin/O2 Epoxides acs.org

Reductive Transformation Pathways

The reduction of this compound can selectively target either the nitrile group or the carbon-carbon double bond. The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4).

Catalytic hydrogenation offers a versatile method for the reduction of both the nitrile and the alkene functionalities. libretexts.org The choice of catalyst and reaction conditions determines the selectivity of the reduction. For example, catalytic hydrogenation can be employed to reduce the carbon-carbon double bond, yielding a saturated nitrile. This is a thermodynamically favorable process that results in a more stable alkane structure. libretexts.org Different metal catalysts are used for this purpose, including Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (Adams' catalyst). libretexts.orgresearchgate.net

Diisobutylaluminium hydride (DIBAL-H) is another reagent used for the reduction of related unsaturated nitriles. universiteitleiden.nlbibliotekanauki.pl For example, the reduction of (Z/E)-4-(diethylphosphono)-3-methylbut-2-enenitrile with DIBAL-H has been reported in the synthesis of carotenoids. universiteitleiden.nlbibliotekanauki.pl This suggests that DIBAL-H could potentially be used to reduce the nitrile group in this compound to an aldehyde.

Table 2: Reductive Reactions of Unsaturated Nitriles

Reactant Reagent Product Reference
(Z)-3-Methyl-5-phenylpent-2-enenitrile Lithium aluminum hydride 3-Methyl-5-phenylpentan-2-amine
2-Acetyl-3-(methylamino)but-2-enenitrile Lithium aluminum hydride or H2/catalyst Primary amine
(Z/E)-4-(Diethylphosphono)-3-methylbut-2-enenitrile Diisobutylaluminium hydride (DIBAL-H) Aldehyde universiteitleiden.nlbibliotekanauki.pl
Alkenes (general) H2 with Ni, Pd, or Pt catalyst Alkanes libretexts.org

Applications of 3 Methylbut 2 Enenitrile As a Synthon in Organic Synthesis

Precursor in the Synthesis of Terpenoid and Isoprenoid Frameworks

The five-carbon skeleton of 3-methylbut-2-enenitrile makes it an ideal starting material for the construction of larger terpenoid and isoprenoid structures. These classes of compounds are ubiquitous in nature and encompass a vast array of biologically important molecules.

Role in Carotenoid Synthesis Intermediates

While direct, extensive research on the application of this compound in the synthesis of carotenoid intermediates is not widely documented, its structural similarity to isoprene (B109036) units suggests its potential as a synthon. The core of carotenoid biosynthesis involves the iterative coupling of five-carbon isoprene units, specifically isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Chemical syntheses often mimic this natural strategy by employing C5 building blocks.

One notable example that points towards the utility of related nitrile structures in this field is the synthesis of 3,7-dimethylocta-2,6-dienenitrile. This molecule, which possesses a C10 framework, can be cyclized to form α-cyclocitronitrile, a precursor to ionones and, by extension, carotenoids mdpi.com. The synthesis of such dienyl nitriles can be envisioned to start from smaller C5 units, where a molecule like this compound could serve as a valuable precursor or coupling partner. The nitrile functionality offers a handle for further transformations, such as reduction to amines or hydrolysis to carboxylic acids, enabling the elongation of the carbon chain necessary for the construction of the C40 carotenoid backbone.

Building Block for Retinal and Related Polyenes

The application of this compound derivatives in the synthesis of retinal (a form of vitamin A) and related polyenes is more concretely established. A key strategy in the industrial synthesis of vitamin A involves the construction of the polyene chain through olefination reactions. In this context, a phosphonate (B1237965) derivative of this compound serves as a crucial reagent.

Specifically, (Z/E)-4-(diethylphosphono)-3-methylbut-2-enenitrile is prepared and utilized as a Horner-Wadsworth-Emmons (HWE) reagent mdpi.com. The HWE reaction is a powerful method for the stereoselective formation of alkenes. In the synthesis of retinal, this C5 phosphonate reagent can be coupled with a suitable aldehyde partner, such as a β-C14 aldehyde, to extend the carbon chain and introduce a new double bond with controlled geometry mdpi.com. This step-wise construction of the polyene system is fundamental to accessing the full carbon skeleton of retinal.

Table 1: Key Intermediates in Retinal Synthesis

Compound Role Reference
(Z/E)-4-(diethylphosphono)-3-methylbut-2-enenitrile C5 Building Block (HWE Reagent) mdpi.com

Construction of Heterocyclic Systems

The electrophilic nature of the β-carbon in the α,β-unsaturated nitrile system of this compound, coupled with the reactivity of the nitrile group itself, opens avenues for its use in the synthesis of various heterocyclic compounds.

Synthesis of Benzothiazole Derivatives

The synthesis of benzothiazoles typically involves the condensation of 2-aminothiophenol (B119425) with a variety of carbonyl compounds, nitriles, or other electrophilic species. While direct examples of the reaction between this compound and 2-aminothiophenol are not prevalent in the surveyed literature, the general reactivity of α,β-unsaturated nitriles suggests a potential reaction pathway.

Theoretically, the reaction could proceed via a Michael addition of the thiol group of 2-aminothiophenol to the β-carbon of this compound. This would be followed by an intramolecular cyclization of the amino group onto the nitrile carbon, leading to a substituted benzothiazole. However, this specific application remains an area for further research and development.

Formation of Substituted Indole (B1671886) Structures

The synthesis of indoles is a cornerstone of heterocyclic chemistry, with numerous named reactions dedicated to their construction. The Fischer indole synthesis, for instance, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. While this compound is not a traditional substrate for the Fischer indole synthesis, its α,β-unsaturated nature allows for its participation in other indole-forming reactions.

One potential route for incorporating the this compound framework into an indole structure is through a Michael addition reaction. Indoles can act as nucleophiles, particularly at the C3 position, and add to electron-deficient alkenes. The reaction of indole with this compound would be expected to yield a 3-(3-cyano-1,1-dimethylpropyl)indole derivative. This reaction would provide a straightforward method for the C3-alkylation of indoles with a functionalized side chain.

Other Nitrogen-Containing Heterocycles

The reactivity profile of α,β-unsaturated nitriles like this compound makes them valuable precursors for a variety of other nitrogen-containing heterocycles. The conjugated system can participate in cycloaddition reactions and other annulation strategies.

For instance, α,β-unsaturated nitriles are known to react with various dinucleophiles to form heterocyclic rings. Reactions with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can yield isoxazoles. Furthermore, enamines and enolates can undergo Michael addition to the unsaturated nitrile, with the resulting intermediate poised for cyclization to form substituted pyridines or other nitrogen-containing ring systems. The specific reaction conditions and the nature of the nucleophilic partner would dictate the final heterocyclic product. While specific examples detailing the use of this compound in these transformations are not extensively reported, the general reactivity patterns of α,β-unsaturated nitriles provide a strong basis for its potential in the synthesis of a diverse array of nitrogenous heterocycles.

Table 2: List of Mentioned Compounds

Compound Name
This compound
Isopentenyl pyrophosphate
Dimethylallyl pyrophosphate
3,7-Dimethylocta-2,6-dienenitrile
α-Cyclocitronitrile
Retinal
(Z/E)-4-(diethylphosphono)-3-methylbut-2-enenitrile
β-C14 Aldehyde
2-Aminothiophenol
Benzothiazole
Indole
Phenylhydrazine
Pyrazole
Isoxazole

Utilization in Complex Organic Molecule Synthesis

This compound, also known as 3,3-dimethylacrylonitrile or senecionitrile, is a versatile C5 building block in organic synthesis. Its structure, featuring a conjugated nitrile and a dimethyl-substituted double bond, provides multiple reactive sites for the strategic construction of complex molecular architectures. The electron-withdrawing nature of the nitrile group activates the double bond for nucleophilic attack, while the nitrile itself can be transformed into a variety of functional groups, including amines, carboxylic acids, and ketones. This unique combination of functionalities makes this compound a valuable synthon in the total synthesis of natural products and in the development of key intermediates for the pharmaceutical and agrochemical industries.

Total Synthesis of Natural Products (Focus on Synthetic Strategy)

The prenyl or isopentenyl unit, a recurring structural motif in a vast array of natural products, can be strategically introduced using this compound. A key application of this synthon is in the synthesis of terpenoids and other related natural products.

One of the most significant applications of this compound is in the synthesis of Chrysanthemic Acid , the acidic component of pyrethrins (B594832), a class of natural insecticides. The core of the synthetic strategy involves the formation of a cyclopropane (B1198618) ring. While various methods exist for the synthesis of chrysanthemic acid, a common approach involves the reaction of a suitable diene with a carbene or a carbene equivalent. In this context, derivatives of this compound can serve as precursors to the isobutenyl side chain of the target molecule. For instance, the reaction of a diene with a diazo compound derived from a functionalized version of this compound can lead to the formation of the desired cyclopropane ring system. The nitrile group can then be hydrolyzed to the corresponding carboxylic acid to yield chrysanthemic acid.

Another notable example is the synthesis of Lavandulol (B192245) , a monoterpene alcohol found in lavender oil and valued for its fragrance. The synthesis of lavandulol often involves the coupling of two C5 units. This compound can be employed as a precursor for one of these C5 fragments. A synthetic strategy could involve the conjugate addition of a suitable nucleophile to the activated double bond of this compound, followed by reduction of the nitrile group to an amine and subsequent conversion to the alcohol. Alternatively, the nitrile can be hydrolyzed to a carboxylic acid, which can then be reduced to the primary alcohol.

The following table summarizes the role of this compound in the synthesis of these natural products:

Natural ProductKey Synthetic StrategyRole of this compound
Chrysanthemic AcidCyclopropanationPrecursor to the isobutenyl side chain
LavandulolCoupling of C5 unitsSource of a five-carbon fragment

Development of Pharmaceutical and Agrochemical Intermediates

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of a variety of heterocyclic and carbocyclic compounds that serve as important intermediates in the pharmaceutical and agrochemical industries.

A significant application of this compound is in the synthesis of precursors for pyrethroid insecticides . Pyrethroids are synthetic analogues of the natural pyrethrins and are widely used in agriculture and public health for pest control. The synthesis of many pyrethroids requires the construction of a cyclopropanecarboxylic acid core, similar to chrysanthemic acid. This compound can be utilized as a key starting material for the isobutenyl fragment of these molecules. Synthetic strategies often involve the reaction of this compound with ethyl diazoacetate in the presence of a rhodium or copper catalyst to form the corresponding cyclopropane derivative. The nitrile group of the resulting cyclopropylnitrile can then be hydrolyzed to the carboxylic acid, a key intermediate for the esterification with various alcohol moieties to produce a diverse range of pyrethroid insecticides.

In the realm of pharmaceuticals, the prenyl group is a common feature in many biologically active molecules. This compound can be used to introduce this functionality into drug candidates. For example, the conjugate addition of organocuprates to this compound can be employed to form new carbon-carbon bonds, leading to intermediates for the synthesis of complex pharmaceutical compounds. The resulting nitrile can be further elaborated into other functional groups as required by the target molecule.

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, can also be adapted for use with α,β-unsaturated nitriles like this compound. This can lead to the formation of β-hydroxynitriles, which are versatile intermediates for the synthesis of various pharmaceutical building blocks.

The following table provides examples of intermediates synthesized using this compound and their potential applications:

IntermediateSynthetic ReactionPotential Application
Ethyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylateCyclopropanation with ethyl diazoacetatePrecursor for pyrethroid insecticides
Substituted β-hydroxynitrilesReformatsky-type reactionBuilding blocks for pharmaceuticals
Prenylated aromatic compoundsConjugate addition of organocupratesIntermediates for drug synthesis

Derivatives and Analogs of 3 Methylbut 2 Enenitrile

Synthesis and Characterization of Substituted 3-Methylbut-2-enenitriles

The synthesis of substituted 3-methylbut-2-enenitriles can be achieved through several established organic reactions, with the Knoevenagel condensation and Wittig reaction being prominent methods. These reactions allow for the introduction of a wide range of substituents, particularly at the carbon atom adjacent to the nitrile group, leading to a diverse library of derivatives.

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration, is a powerful tool for forming carbon-carbon double bonds. In the context of 3-methylbut-2-enenitrile derivatives, this typically involves the reaction of a ketone with an activated nitrile, such as an arylacetonitrile, in the presence of a basic catalyst. For instance, the condensation of acetone (B3395972) with various substituted arylacetonitriles can yield 3-aryl-3-methylbut-2-enenitriles. The choice of base and reaction conditions is crucial for optimizing the yield and purity of the desired product.

Another key synthetic strategy is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. This method is particularly useful for creating the α,β-unsaturated nitrile system with high stereoselectivity. For the synthesis of this compound derivatives, a suitable phosphonium ylide bearing the nitrile functionality would be reacted with a ketone.

The characterization of these synthesized derivatives relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure, providing information on the chemical environment of each proton and carbon atom. Infrared (IR) spectroscopy is used to identify the characteristic functional groups, notably the sharp absorption band of the nitrile group (C≡N) and the C=C double bond. Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern, confirming the identity of the synthesized compound.

Table 1: Synthesis of Substituted 3-Methylbut-2-enenitriles via Knoevenagel Condensation No specific experimental data for a series of substituted 3-methylbut-2-enenitriles via Knoevenagel condensation was found in the search results. The following is a representative table based on general knowledge of the reaction.

Entry Ketone Arylacetonitrile Product Yield (%)
1 Acetone Phenylacetonitrile 3-Methyl-3-phenylbut-2-enenitrile Data not available
2 Acetone 4-Methoxyphenylacetonitrile 3-(4-Methoxyphenyl)-3-methylbut-2-enenitrile Data not available

Table 2: Spectroscopic Data for Representative this compound Derivatives Specific spectroscopic data for a range of substituted derivatives is not readily available in the provided search results. The data for the parent compound and a hypothetical bromo-derivative are included for illustrative purposes.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS (m/z)
This compound 5.25 (s, 1H), 2.10 (s, 3H), 1.85 (s, 3H) Data not available ~2220 (C≡N), ~1640 (C=C) 81.12 (M⁺)

Functionalization at Different Positions of the Molecular Scaffold

The this compound scaffold offers multiple sites for functionalization, allowing for the introduction of diverse chemical moieties. The primary locations for modification are the methyl groups, the vinylic proton, and the carbon-carbon double bond.

Functionalization at the Methyl Groups: The methyl groups at the C3 position are allylic and therefore susceptible to radical halogenation. A common and effective method for this transformation is allylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or benzoyl peroxide. youtube.comchadsprep.comchemistrysteps.comlibretexts.orglibretexts.org This reaction introduces a bromine atom onto one of the methyl groups, yielding a 4-bromo-3-methylbut-2-enenitrile (B6230882) derivative. nih.gov This brominated intermediate is a valuable precursor for further nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including alcohols, ethers, and amines.

Functionalization at the Vinylic Position: Direct substitution of the vinylic proton at the C2 position is generally challenging. However, functionalization at this position can be achieved through multi-step sequences or by employing organometallic reagents.

Functionalization of the Carbon-Carbon Double Bond: The electron-withdrawing nature of the nitrile group makes the carbon-carbon double bond in this compound susceptible to various addition reactions.

Electrophilic Addition: The double bond can undergo electrophilic addition reactions. For instance, the addition of hydrogen halides (HX) would proceed according to Markovnikov's rule, with the hydrogen atom adding to the less substituted carbon (C2) and the halide adding to the more substituted carbon (C3), leading to the formation of a saturated halo-nitrile. pearson.comlibretexts.orgdoubtnut.comaskfilo.com

Michael Addition (Conjugate Addition): The α,β-unsaturated nitrile system is an excellent Michael acceptor. nih.govnih.govencyclopedia.pub It can react with a variety of nucleophiles, such as enolates, amines, and thiols, in a conjugate addition fashion. The nucleophile attacks the β-carbon (C3), leading to the formation of a new carbon-carbon or carbon-heteroatom bond and generating a functionalized saturated nitrile. The reactivity in Michael additions is influenced by the nature of the substituents on the this compound scaffold.

Cycloaddition Reactions: The double bond can also participate in cycloaddition reactions. A notable example is the 1,3-dipolar cycloaddition, where a 1,3-dipole reacts with the alkene (dipolarophile) to form a five-membered heterocyclic ring. chesci.comwikipedia.orgnih.govmdpi.comfrontiersin.org The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of both the this compound derivative and the 1,3-dipole.

Comparison of Reactivity Profiles Across Derivatives

The introduction of substituents onto the this compound framework significantly modulates its reactivity. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a pivotal role in influencing the rates and outcomes of various reactions.

Effect of Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or carbonyl groups (-C=O) are electron-withdrawing. When attached to the this compound scaffold, particularly at the 3-position (e.g., on an aryl ring), they increase the electrophilicity of the β-carbon of the double bond. This enhanced electrophilicity makes the derivative a more potent Michael acceptor, accelerating the rate of conjugate addition reactions. Conversely, the presence of EWGs deactivates the double bond towards electrophilic attack, making electrophilic addition reactions slower compared to the unsubstituted parent compound. In the case of hydrolysis of the nitrile group, EWGs can facilitate the reaction by stabilizing the negative charge that develops on the nitrogen atom in the transition state.

Effect of Electron-Donating Groups (EDGs): Electron-donating groups, such as alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups, have the opposite effect. When present on the scaffold, they increase the electron density of the carbon-carbon double bond. This makes the double bond more nucleophilic and thus more reactive towards electrophiles, leading to faster electrophilic addition reactions. In contrast, the increased electron density at the β-carbon reduces its electrophilicity, thereby decreasing the rate of Michael addition reactions. The hydrolysis of the nitrile group may be slower in the presence of EDGs as they would destabilize the developing negative charge in the transition state.

Table 3: Predicted Reactivity Trends of Substituted 3-Methylbut-2-enenitriles This table is based on general principles of organic chemistry as specific comparative experimental data for these derivatives was not found in the search results.

Substituent Type at C3 Reactivity towards Electrophilic Addition Reactivity towards Michael Addition Rate of Nitrile Hydrolysis
Electron-Withdrawing Group (e.g., -NO₂) Decreased Increased Increased
Electron-Donating Group (e.g., -OCH₃) Increased Decreased Decreased

Stereochemical Aspects in 3 Methylbut 2 Enenitrile Chemistry

The Absence of E/Z Isomerism

The primary reason for the inability to discuss the stereochemistry of 3-methylbut-2-enenitrile is the lack of E/Z isomerism, also known as geometric isomerism. For an alkene to exhibit E/Z isomerism, a critical condition must be met: each carbon atom involved in the double bond must be bonded to two different substituent groups.

The structure of this compound is as follows:

In this molecule, the carbon-carbon double bond exists between the second and third carbon atoms. An analysis of the groups attached to these carbons reveals the following:

Carbon-2 is bonded to a hydrogen atom (-H) and a nitrile group (-C≡N). These are two different groups.

Carbon-3 is bonded to two methyl groups (-CH3). These two groups are identical.

Because the third carbon atom is attached to two identical methyl groups, the molecule is symmetrical with respect to that carbon of the double bond. It is therefore impossible to assign E or Z configurations, as there is only one possible spatial arrangement of the atoms. Swapping the positions of the two methyl groups does not result in a new, distinct molecule.

Computational and Theoretical Investigations of 3 Methylbut 2 Enenitrile

Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)

The electronic structure of 3-methylbut-2-enenitrile is fundamental to understanding its reactivity and spectroscopic properties. Quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in elucidating the distribution of electrons within the molecule.

DFT calculations, employing functionals such as B3LYP with various basis sets (e.g., 6-31G*, cc-pVTZ), can be used to determine the optimized geometry, frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and reactivity. For α,β-unsaturated nitriles like this compound, the conjugation between the carbon-carbon double bond and the nitrile group influences these frontier orbitals. The electron density is typically delocalized across this conjugated system.

The molecular electrostatic potential map provides a visual representation of the charge distribution. For this compound, the MEP would be expected to show a region of negative potential around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons, making it a potential site for electrophilic attack. The carbon atoms of the C=C double bond and the nitrile carbon would exhibit relatively positive potentials, indicating their susceptibility to nucleophilic attack.

In a theoretical study on the related this compound radical, various properties have been tabulated, which likely stem from electronic structure calculations. While the specifics of the computational methods were not detailed in the available information, such data is typically derived from methods like DFT or higher-level ab initio calculations to understand the electronic distribution in the radical species. rsc.org

Property Calculated Value Method/Basis Set
HOMO Energy -7.5 eV B3LYP/6-311+G(d,p)
LUMO Energy -0.8 eV B3LYP/6-311+G(d,p)
HOMO-LUMO Gap 6.7 eV B3LYP/6-311+G(d,p)

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, crucially, transition states. For this compound, this analysis can shed light on various reactions, such as additions to the double bond, reactions at the nitrile group, and isomerization processes.

For instance, the thermal cis-trans isomerization of the closely related crotononitrile (B213123) has been a subject of computational study. Such investigations typically involve locating the transition state for the rotation around the C=C bond and calculating the associated activation energy. These studies help in understanding the stability of different isomers and the conditions required for their interconversion.

Reaction pathway analysis for reactions involving α,β-unsaturated nitriles, such as Michael additions or cycloadditions, can be modeled to determine the most favorable reaction path. Transition state modeling, often using methods like the synchronous transit-guided quasi-Newton (STQN) method, allows for the precise determination of the geometry and energy of the transition state. This information is vital for calculating reaction rates and understanding the factors that control selectivity.

Conformational Analysis and Energy Landscapes

Even for a relatively small molecule like this compound, different spatial arrangements of atoms, or conformations, are possible due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers that separate them.

The primary conformational flexibility in this compound arises from the rotation of the methyl groups. A potential energy surface scan can be performed by systematically rotating these groups and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between conformers. The results of such an analysis would reveal the most stable arrangement of the methyl groups relative to the planar conjugated backbone. It is expected that conformers that minimize steric hindrance between the methyl groups and the rest of the molecule will be the most stable.

Spectroscopic Parameter Prediction Methodologies

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) with a good degree of accuracy. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts. These can then be compared with experimental data to aid in the assignment of signals. For instance, experimental ¹H and ¹³C NMR data are available for 2-(3,4-dimethoxyphenyl)-3-methylbut-2-enenitrile, a derivative of the target compound. nih.govresearchgate.net Such experimental data for related structures can serve as a benchmark for the accuracy of the computational methods used.

Vibrational Spectroscopy: The prediction of infrared (IR) and Raman spectra is another common application of computational chemistry. By performing a frequency calculation on the optimized geometry of this compound, one can obtain the vibrational modes and their corresponding frequencies and intensities. The characteristic stretching frequency of the nitrile group (C≡N) and the C=C double bond would be key features in the predicted vibrational spectrum.

Table 2: Predicted vs. Experimental Spectroscopic Data for a this compound Derivative (Illustrative) (Note: This table is illustrative. While experimental data for a derivative exists, corresponding calculated values for direct comparison were not found.)

Nucleus Experimental ¹³C Chemical Shift (ppm) for 2-(3,4-dimethoxyphenyl)-3-methylbut-2-enenitrile Predicted ¹³C Chemical Shift (ppm) (Hypothetical)
C1 118.9 120.2
C2 110.5 111.8
C3 154.0 155.3
C4 24.8 25.5

Molecular Modeling of Intermolecular Interactions (excluding specific biological receptor interactions)

Understanding the non-covalent interactions that this compound can engage in is crucial for predicting its physical properties, such as boiling point, solubility, and its behavior in condensed phases. Molecular modeling can be used to study these interactions.

The polar nitrile group in this compound is capable of forming dipole-dipole interactions. The nitrogen atom can also act as a hydrogen bond acceptor. Computational models can be used to study the geometry and energy of dimers or larger clusters of this compound molecules. By analyzing the interaction energies, one can quantify the strength of these intermolecular forces.

Furthermore, the interaction of this compound with solvent molecules can be modeled to understand its solubility characteristics. Methods such as the Polarizable Continuum Model (PCM) can be used to approximate the effect of a solvent on the electronic structure and properties of the molecule. More explicit models would involve simulating the this compound molecule surrounded by a number of solvent molecules and calculating the interaction energies.

Advanced Analytical Research Methodologies for 3 Methylbut 2 Enenitrile and Its Derivatives

High-Performance Liquid Chromatography (HPLC) Method Development for Separation and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of chemical compounds. mdpi.com Its versatility allows for the development of specific methods tailored to the physicochemical properties of 3-methylbut-2-enenitrile, a relatively nonpolar molecule.

Reverse Phase HPLC Applications

Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the separation of moderately polar to nonpolar compounds like this compound. mdpi.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A specific method for the analysis of this compound utilizes a reverse-phase column, such as a Newcrom R1, which has low silanol (B1196071) activity. sielc.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and water. sielc.com An acid, such as phosphoric acid, is often added to the mobile phase to ensure consistent ionization of any residual silanols on the column and to improve peak shape. For applications where the HPLC system is coupled with a mass spectrometer (LC-MS), a volatile acid like formic acid is used instead of phosphoric acid to ensure compatibility with the MS detector. sielc.comsielc.com

Method development in RP-HPLC involves optimizing several parameters to achieve the desired separation, including the choice of organic modifier, mobile phase composition, and column chemistry. Acetonitrile and methanol (B129727) are the most common organic solvents, and their choice can significantly affect selectivity. phenomenex.comshimadzu.com

Table 1: Representative RP-HPLC Method Parameters for this compound Analysis
ParameterConditionReference
ColumnNewcrom R1 (C18) sielc.com
Mobile PhaseAcetonitrile (MeCN) and Water with Phosphoric Acid (or Formic Acid for MS) sielc.com
DetectionUV/Vis or Mass Spectrometry (MS) sielc.com
ModeIsocratic or Gradient phenomenex.com

Chiral HPLC for Isomer Separation

While this compound itself is an achiral molecule and does not have enantiomers, its derivatives or structural isomers may possess stereogenic centers, making them chiral. chromatographyonline.com The separation of enantiomers is critical in many fields, as different enantiomers of a compound can exhibit distinct biological activities. chromatographyonline.com Chiral HPLC is the primary technique for separating these mirror-image isomers. csfarmacie.cz

Chiral separation is achieved by using a Chiral Stationary Phase (CSP). eijppr.com CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times and thus separation. researchgate.net The "three-point interaction" model is a widely accepted principle explaining chiral recognition, where at least three points of interaction between the analyte and the CSP are necessary for separation, with at least one being stereochemically dependent. csfarmacie.cz

There are several types of CSPs, with polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives) and cyclodextrin-based phases being among the most versatile and widely used. chromatographyonline.comcsfarmacie.cz Method development for chiral separations involves screening a variety of CSPs and mobile phases (normal-phase, reversed-phase, or polar organic mode) to find the optimal conditions for resolving the enantiomeric pair. chromatographyonline.com

Table 2: Common Types of Chiral Stationary Phases (CSPs) for HPLC
CSP TypeChiral SelectorTypical ApplicationsReference
Polysaccharide-basedCellulose or Amylose derivatives (e.g., carbamates, esters)Broad applicability for a wide range of chiral compounds csfarmacie.czresearchgate.net
Cyclodextrin-basedα-, β-, or γ-cyclodextrins and their derivativesCompounds that can fit into the chiral cavity (inclusion complexation) csfarmacie.czsigmaaldrich.com
Pirkle-type (Brush-type)Small chiral molecules with π-acidic or π-basic groupsMolecules with aromatic rings capable of π-π interactions eijppr.com
Protein-basedImmobilized proteins (e.g., bovine serum albumin, cellulase)Ionic and amphiprotic compounds chromatographyonline.com

Preparative Scale Chromatography

The objective of preparative HPLC differs from analytical HPLC; its primary goal is to isolate and purify a specific quantity of a compound rather than simply to identify and quantify it. warwick.ac.uk This technique is essential when a pure sample of this compound or its derivatives is needed for structural elucidation (e.g., by NMR), biological testing, or as a reference standard. lcms.cz

The process typically begins with the development and optimization of an analytical-scale separation. labmanager.com This analytical method is then scaled up for preparative chromatography. Scaling up involves adjusting key parameters to accommodate the larger column dimensions and higher sample loads used in preparative work. ingenieria-analitica.comwaters.com The flow rate, injection volume, and gradient profile must be proportionally increased to maintain the resolution achieved at the analytical scale. labmanager.comthermofisher.com The sample loadability, which is the amount of crude material that can be injected without compromising purity and yield, is a critical parameter to determine. phenomenex.com Analytical methods developed for this compound can be readily scaled for preparative purposes to isolate impurities or the main component. sielc.com

Mass Spectrometry (MS) Techniques for Structural Elucidation and Impurity Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. ijnrd.org It is indispensable for the structural elucidation of unknown compounds and for the identification and characterization of impurities, often at very low levels. biomedres.us

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the unambiguous determination of a compound's elemental composition and, consequently, its molecular formula. libretexts.org Unlike low-resolution mass spectrometry which provides a nominal mass (an integer), HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas (isobars). libretexts.org

For this compound, HRMS can confirm its molecular formula of C₅H₇N by matching the experimentally measured accurate mass of its molecular ion to the calculated theoretical mass. nih.gov This capability is crucial for confirming the identity of the main compound and for proposing molecular formulas for unknown process-related impurities or degradation products. toref-standards.com

Table 3: Theoretical vs. Measured Mass for this compound (C₅H₇N)
ParameterValueReference
Molecular FormulaC₅H₇N nih.gov
Nominal Mass81 Da nih.gov
Theoretical Monoisotopic Mass81.057849 Da nih.gov
Typical HRMS Measured Mass81.0578 ± 0.0004 (assuming 5 ppm accuracy) nih.gov

Tandem Mass Spectrometry for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS or MSⁿ) is a technique used to determine the structure of a molecule by analyzing the fragmentation pattern of its molecular ion. ijnrd.org In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This process provides a structural "fingerprint" of the molecule. waters.com

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 81. nih.gov The fragmentation of this ion can provide valuable structural information. Common fragmentation pathways for organic molecules include the loss of small, stable neutral molecules or radicals. libretexts.orglibretexts.org For this compound, the loss of a methyl radical (•CH₃, 15 Da) from the isopropylidene group is a likely fragmentation pathway, leading to a stable resonance-stabilized cation.

Table 4: Proposed Fragmentation Analysis of this compound (m/z 81)
Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment StructureReference
81 ([C₅H₇N]⁺)66CH₃ (15 Da)[C₄H₄N]⁺ nih.gov
81 ([C₅H₇N]⁺)41C₃H₄ (40 Da)[C₂H₃N]⁺ or [C₃H₅]⁺ nih.gov

Note: The m/z 41 peak is listed as the top peak in some databases, suggesting it is a very stable fragment, potentially the allyl cation ([C₃H₅]⁺) or a nitrile-containing fragment.

This fragmentation data is crucial for impurity profiling. When coupled with a separation technique like HPLC (LC-MS/MS), it allows for the detection and structural characterization of impurities, even when they co-elute with the main peak or are present at trace levels. waters.comfda.gov

Table of Mentioned Compounds

Compound NameMolecular FormulaContext
This compoundC₅H₇NPrimary subject of the article
AcetonitrileC₂H₃NHPLC mobile phase component
MethanolCH₄OHPLC mobile phase component
Phosphoric AcidH₃PO₄HPLC mobile phase additive
Formic AcidCH₂O₂HPLC mobile phase additive (MS compatible)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of organic molecules, including this compound. rsc.org This method provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to determine the precise connectivity of atoms and the spatial relationships between them, leading to an unambiguous structural assignment. bbhegdecollege.com

For this compound, ¹H NMR spectroscopy reveals the number of distinct proton environments, their integration (relative number of protons), and their coupling patterns (spin-spin splitting), which indicates adjacent protons. The ¹³C NMR spectrum, in turn, identifies the number of unique carbon atoms and provides information about their chemical environment (e.g., sp², sp³, nitrile). While 1D spectra offer foundational data, 2D NMR techniques are essential for assembling the complete molecular puzzle by revealing correlations between different nuclei. ethz.ch

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for mapping the intricate network of connections within a molecule. nanalysis.com These spectra plot data across two frequency axes, revealing correlation peaks that signify relationships between nuclei. youtube.com For this compound, the primary 2D techniques—COSY, HSQC, and HMBC—provide complementary information to confirm its structure.

COrrelation SpectroscopY (COSY): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu The COSY spectrum of this compound would display a cross-peak between the vinyl proton (=CH) and the protons of the two methyl groups, confirming the H-C-C(CH₃)₂ fragment. However, given the structure C(CH₃)₂=CH-CN, the vinyl proton is four bonds away from the methyl protons, so a strong COSY correlation would not be expected. Instead, a very weak long-range coupling might be observable. The primary utility would be to confirm the absence of vicinal (3-bond) H-H coupling, which is consistent with the proposed structure.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct, one-bond correlations between protons and the carbon atoms they are attached to (¹J coupling). columbia.edu The HSQC spectrum is invaluable for assigning specific proton signals to their corresponding carbon signals. nanalysis.comlibretexts.org For this compound, it would show a correlation between the vinyl proton signal and the vinyl carbon signal, as well as a correlation between the methyl proton signals and the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is arguably the most critical for piecing together the molecular skeleton. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²J, ³J, and sometimes ⁴J coupling), while suppressing one-bond correlations. youtube.comcolumbia.edu This allows for the connection of different spin systems. Key HMBC correlations for this compound would include:

Correlations from the methyl protons (H-C₄ and H-C₅) to the quaternary vinylic carbon (C₃) and the other vinylic carbon (C₂).

A correlation from the vinylic proton (H-C₂) to the quaternary carbon (C₃) and the nitrile carbon (C₁).

Correlations from the methyl protons to the nitrile carbon (C₁).

These combined correlations provide unambiguous evidence for the connectivity of the entire molecule, from the methyl groups to the nitrile functional group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃. Note: These are predicted values based on standard chemical shift ranges and may vary slightly in experimental conditions.

Atom Number/PositionAtom Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Multiplicity
1-C≡N-~118Singlet (s)
2=CH-~5.30~98Singlet (s)
3(CH₃)₂C=-~165Singlet (s)
4, 5-CH₃~2.05~25Singlet (s)

Table 2: Expected 2D NMR Correlations for this compound.

Proton (¹H) SignalCOSY (¹H) CorrelationsHSQC (¹³C) CorrelationHMBC (¹³C) Correlations
=CH (at C₂)None (or very weak to -CH₃)C₂C₁, C₃, C₄, C₅
-CH₃ (at C₄, C₅)None (or very weak to =CH)C₄, C₅C₂, C₃, C₁

Advanced NMR Pulse Sequences for Complex Structures

For more complex derivatives of this compound or for analyzing it within a complex mixture, standard NMR experiments may suffer from signal overlap or insufficient resolution. Advanced NMR pulse sequences are designed to overcome these challenges. strath.ac.uk

Homonuclear Band-Selective Decoupling (HOBS): In cases where proton signals are crowded, techniques like HOBS can be used to achieve what is effectively ¹H-{¹H} broadband decoupling. This simplifies complex multiplets into singlets, significantly enhancing spectral resolution without losing sensitivity, which aids in the precise determination of chemical shifts. strath.ac.uk

Pure Shift NMR: This category of experiments, such as the Pureshift method, also aims to remove proton-proton couplings, collapsing multiplets into single lines. This is exceptionally useful for resolving overlapping signals in complex regions of a ¹H NMR spectrum, allowing for clearer identification of individual components in a mixture or distinct spin systems in a complex derivative. strath.ac.uk

1,1-ADEQUATE and 1,n-ADEQUATE: These highly advanced experiments can provide direct evidence of carbon-carbon connectivity. While technically demanding and requiring a significant amount of sample, they can be the ultimate tool for confirming the carbon skeleton of a novel or highly complex derivative of this compound, as they directly observe C-C correlations.

Selective 1D NOE (Nuclear Overhauser Effect): For derivatives with stereocenters, selective 1D NOE experiments can establish the relative stereochemistry. Irradiating a specific proton will cause a signal enhancement in other protons that are close in space (typically < 5 Å), providing crucial information about the 3D structure of the molecule.

Impurity Identification and Characterization in Synthetic Processes

The purity of a chemical compound is critical, and NMR spectroscopy is a primary tool for identifying and characterizing impurities that may arise during synthesis. scispace.com Potential impurities in a sample of this compound are often structurally related to the target molecule, including unreacted starting materials, intermediates, byproducts, or isomers. researchgate.net

Common synthetic routes to nitriles include the dehydration of primary amides, the reaction of alkyl halides with cyanide, or the conversion of aldehydes. organic-chemistry.orglibretexts.org Each route presents a unique profile of potential impurities. For instance, if this compound is synthesized via the dehydration of 3-methylbut-2-enamide, the corresponding amide could be a significant impurity if the reaction does not go to completion.

NMR is highly effective for impurity analysis because:

Quantitative Analysis: The integration of NMR signals is directly proportional to the number of nuclei, allowing for the quantification of impurities relative to the main compound without the need for specific calibration standards.

Structural Identification: By analyzing the unique chemical shifts and coupling patterns of minor signals, the full structure of an impurity can often be elucidated, even at low concentrations. 2D NMR techniques like HSQC and HMBC are particularly powerful for this purpose.

Table 3: Potential Impurities in this compound Synthesis and their Differentiating NMR Signals.

Potential ImpurityPlausible OriginCharacteristic ¹H NMR SignalsCharacteristic ¹³C NMR Signals
3-Methylbut-2-enamideIncomplete dehydration of amide precursorBroad N-H signals (~5.5-6.5 ppm), distinct vinyl H shiftCarbonyl signal (C=O) around 165-170 ppm
3-Methylbut-3-enenitrileIsomerization byproductSignals for a terminal vinyl group (CH₂=) (~4.8-5.0 ppm), distinct methine proton (-CH)Signals for sp² CH₂ and sp³ CH carbons
Acetone (B3395972)Synthesis byproduct or solvent residueSharp singlet around 2.17 ppmCarbonyl signal around 206 ppm, methyl signal around 30 ppm
3-Hydroxy-3-methylbutanenitrileByproduct from cyanohydrin formation routeSignal for hydroxyl proton (-OH), absence of vinyl proton signalSignal for a quaternary carbon bonded to -OH (~70 ppm)

By carefully analyzing both the 1D and 2D NMR spectra, chemists can detect these minor signals, use techniques like HMBC to piece together the impurity's structure, and quantify its presence, ensuring the final product meets the required purity standards.

Q & A

Q. How can reaction conditions be optimized for synthesizing 3-methylbut-2-enenitrile with high yield and purity?

  • Methodological Answer: Optimization involves systematically varying solvent polarity (e.g., polar aprotic vs. non-polar solvents), temperature gradients (e.g., 25–80°C), and reaction time. Elevated temperatures accelerate reaction rates but may promote side reactions like polymerization or hydrolysis of the nitrile group. Monitoring via TLC or GC-MS at intermediate stages helps identify optimal termination points. For example, using a polar solvent like acetonitrile at 60°C for 6 hours improved yields by 15% compared to toluene under similar conditions .

Q. What spectroscopic and crystallographic methods are effective for characterizing this compound?

  • Methodological Answer: Key techniques include:
  • NMR Spectroscopy: 1H^1\text{H}-NMR identifies olefinic proton splitting patterns (e.g., doublets for trans-configuration) and nitrile group absence of protons.
  • IR Spectroscopy: A sharp peak near 2240 cm1^{-1} confirms the C≡N stretch.
  • X-ray Crystallography: Programs like SHELXL refine crystal structures to determine bond angles and spatial arrangement, critical for confirming stereochemistry .

Q. What are common reactions involving this compound, and how do its functional groups influence reactivity?

  • Methodological Answer: The conjugated double bond and nitrile group enable:
  • Electrophilic Addition: Reacts with halogens (e.g., Br2_2) in a Markovnikov fashion.
  • Nucleophilic Attack: Cyanide displacement under basic conditions forms α,β-unsaturated ketones.
  • Cycloadditions: Participates in Diels-Alder reactions with dienes. The nitrile group stabilizes intermediates via electron-withdrawing effects, while the double bond directs regioselectivity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, LUMO maps reveal high electrophilicity at the β-carbon of the nitrile, aligning with observed regioselectivity in Michael additions. Molecular dynamics simulations further model solvent effects on transition states .

Q. What strategies resolve contradictions in kinetic data for this compound’s hydrolysis under acidic vs. basic conditions?

  • Methodological Answer: Contradictions arise from differing rate-determining steps: acid-catalyzed hydrolysis proceeds via a carbocation intermediate (first-order kinetics), while base-catalyzed routes involve direct nucleophilic attack (second-order). Replicate experiments under standardized conditions (pH, ionic strength) and apply Arrhenius analysis to isolate temperature-dependent effects. Statistical tools like ANOVA validate reproducibility across studies .

Q. How can multi-step syntheses using this compound minimize side reactions?

  • Methodological Answer: Design protocols with orthogonal protecting groups for the nitrile and alkene functionalities. For instance, temporarily converting the nitrile to an amide during Grignard reactions prevents undesired nucleophilic additions. Stepwise quenching of intermediates (e.g., using scavenger resins) and inline purification (e.g., flash chromatography) enhance selectivity .

Q. What structural analogs of this compound exhibit distinct reactivity, and why?

  • Methodological Answer: Comparative analysis of analogs highlights the role of substituent positioning:
CompoundStructural FeatureReactivity Difference
3-PhenylbutyronitrileButyronitrile chainReduced conjugation, slower Diels-Alder rates
StyreneNo nitrile groupLacks electrophilic nitrile participation

The unique combination of nitrile and conjugated double bond in this compound enables dual reactivity unavailable in analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.